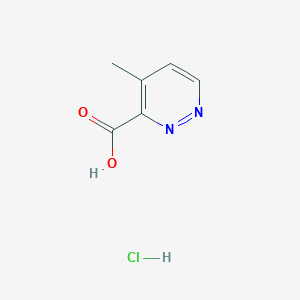

4-Methylpyridazine-3-carboxylic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylpyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHXDBFGRGQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bioavailability and Metabolic Stability of Pyridazine Carboxylic Acids

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

Pyridazine carboxylic acids represent a specialized scaffold in medicinal chemistry, often utilized as bioisosteres for benzoic or nicotinic acids to modulate lipophilicity (LogP), aqueous solubility, and metabolic susceptibility. While the electron-deficient pyridazine ring confers robust stability against oxidative metabolism (Phase I), the carboxylic acid moiety introduces significant bioavailability challenges due to ionization at physiological pH and metabolic liabilities via Phase II conjugation (acyl glucuronidation).

This guide provides a technical analysis of the physicochemical drivers governing this scaffold, details the mechanisms of metabolic instability, and outlines self-validating experimental protocols for assessing their developability.

Part 1: Physicochemical Profiling & Bioavailability

The Physicochemical Paradox

The substitution of a phenyl ring (benzoic acid) with a pyridazine ring (pyridazine-3-carboxylic acid) drastically alters the electronic landscape of the molecule.

-

Acidity (pKa): The pyridazine ring contains two nitrogen atoms which exert a strong electron-withdrawing effect. This stabilizes the carboxylate anion, making pyridazine carboxylic acids significantly more acidic than their phenyl counterparts.

-

Benzoic acid pKa: ~4.2

-

Pyridazine-3-carboxylic acid pKa: ~3.0 – 3.5 (depending on substitution)

-

-

Ionization: At physiological pH (7.4), these compounds exist almost exclusively (>99.9%) as anionic species.

-

Permeability: The high degree of ionization creates a "permeability paradox." While the scaffold is highly water-soluble, the charged species struggles to cross the lipophilic enterocyte membrane via passive diffusion, often resulting in Class III classification in the Biopharmaceutics Classification System (BCS) (High Solubility, Low Permeability).

Transporter Efflux and Uptake

Due to their anionic nature, pyridazine carboxylic acids are potential substrates for:

-

OATs (Organic Anion Transporters): Facilitating renal clearance or hepatic uptake.

-

Efflux Transporters: While less lipophilic than typical P-gp substrates, they may be recognized by MRP (Multidrug Resistance Proteins) family transporters, further limiting intracellular residence time.

Part 2: Metabolic Stability Mechanisms

Phase I: Oxidative Resilience (The Ring)

The pyridazine ring is inherently resistant to Cytochrome P450 (CYP)-mediated oxidation compared to phenyl or pyridine rings.

-

Mechanism: The electron-deficient nature of the diazine ring reduces the propensity for formation of the radical cation intermediate required for many CYP oxidations.

-

Exception (N-Oxidation): The lone pairs on the nitrogen atoms can be susceptible to N-oxidation (forming pyridazine-N-oxides), primarily mediated by flavin-containing monooxygenases (FMOs) or specific CYP isoforms, though this is generally a minor pathway compared to carbon oxidation in phenyl rings.

Phase II: The Acyl Glucuronide Liability (The Handle)

The primary metabolic risk for this scaffold is Acyl Glucuronidation .[1]

-

Enzyme: UDP-glucuronosyltransferases (UGTs), specifically UGT1A and UGT2B subfamilies.

-

Reaction: Conjugation of glucuronic acid to the carboxylic acid to form an 1-β-O-acyl glucuronide.

-

Toxicity Risk: Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:

-

Acyl Migration: Isomerization to 2-, 3-, and 4-O-acyl isomers.[2]

-

Protein Adduction: Covalent binding to nucleophilic residues (Lysine, Cysteine) on plasma or tissue proteins. This haptenization can trigger idiosyncratic drug toxicity (IDT) and immune responses.

-

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of pyridazine carboxylic acids, highlighting the critical safety node at the Acyl Glucuronide stage.

Figure 1: Metabolic fate of pyridazine carboxylic acids. Note the "red flag" pathway leading to protein adduction via acyl glucuronides.

Part 4: Experimental Protocols (Self-Validating Systems)

To assess the risks described above, the following screening cascade is recommended. These protocols are designed to be self-validating by including specific controls.

Protocol A: Differential Metabolic Stability (Phase I vs. Phase II)

Purpose: To distinguish between oxidative clearance and glucuronidation clearance.

-

Preparation:

-

Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Arm 1 (Phase I only): Supplement with NADPH-regenerating system only.

-

Arm 2 (Phase I + II): Supplement with NADPH-regenerating system AND UDPGA (cofactor for UGTs) + Alamethicin (pore-forming peptide to allow UDPGA entry).

-

-

Incubation:

-

Spike test compound (1 µM) into both arms.

-

Incubate at 37°C.

-

Sample at t = 0, 15, 30, 60 min.

-

-

Analysis:

-

Quench with ice-cold acetonitrile containing internal standard.

-

Analyze via LC-MS/MS.[2]

-

-

Interpretation:

-

If clearance in Arm 2 >> Arm 1, the compound is primarily cleared via glucuronidation.[1]

-

Validation Check: Include Diclofenac as a positive control (high glucuronidation turnover).

-

Protocol B: Acyl Glucuronide Reactivity Assessment (T1/2)

Purpose: To determine the chemical instability (reactivity) of the metabolite.

-

Synthesis/Generation:

-

Biosynthesize the acyl glucuronide using liver microsomes (scale-up of Protocol A, Arm 2) or synthesize chemically.

-

-

Incubation:

-

Incubate the isolated acyl glucuronide (10 µM) in phosphate buffer (pH 7.4) at 37°C without enzymes.

-

-

Monitoring:

-

Monitor the disappearance of the 1-β-isomer and appearance of positional isomers (2/3/4-acyl migration) via HPLC-UV or LC-MS.

-

-

Calculation:

-

Calculate the degradation half-life (

). -

Risk Stratification:

- h: High Risk (Highly reactive).

- h: Low Risk (Stable).

-

Part 5: Data Presentation & Optimization Strategies

Comparative Stability Data (Hypothetical & Literature Derived)

| Scaffold Type | pKa (Acid) | LogD (pH 7.4) | CYP Stability | UGT Liability | Permeability |

| Benzoic Acid | ~4.2 | Medium | Low (Hydroxylation) | High | High |

| Nicotinic Acid | ~4.8 | Low/Med | Medium | High | Medium |

| Pyridazine-3-COOH | ~3.2 | Low | High | High | Low |

Optimization Strategies

If the pyridazine carboxylic acid shows poor permeability or toxic glucuronidation potential:

-

Bioisosteric Replacement:

-

Replace the carboxylic acid with a Tetrazole or Squaric Acid . These maintain acidity but avoid acyl glucuronidation.

-

-

Prodrug Design:

-

Mask the acid as an Ester (e.g., ethyl or isopropyl ester). This increases LogP for absorption. The ester is then hydrolyzed by plasma esterases to release the active acid.

-

-

Steric Hindrance:

-

Introduce substituents (e.g., methyl, chloro) at the position adjacent to the carboxylic acid (ortho-substitution). This sterically hinders the UGT enzyme active site, reducing the rate of glucuronidation.

-

Screening Cascade Diagram

Figure 2: Decision tree for evaluating pyridazine carboxylic acid candidates.

References

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[3] (Discusses pyridazines as bioisosteres and their physicochemical properties).

-

Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

-

Dalvie, D., et al. (2024). "Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs." Chemical Research in Toxicology. Link

-

BenchChem. (2025).[4] "Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs." Link

-

Garrido, A., et al. (2021).[3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867. Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Scalable and GMP-Compliant Protocol for the Preparation of 4-Methylpyridazine-3-carboxylic acid HCl for Pharmaceutical Use

Abstract

This document provides a detailed, scalable, and robust protocol for the synthesis of 4-Methylpyridazine-3-carboxylic acid hydrochloride, a key intermediate in the pharmaceutical industry. The synthesis is designed to be compliant with Good Manufacturing Practices (GMP), ensuring the final product meets the stringent quality and purity standards required for Active Pharmaceutical Ingredient (API) manufacturing.[1][2] This guide covers the synthetic pathway, process optimization, purification, and comprehensive analytical quality control, offering valuable insights for researchers, chemists, and process development professionals in the pharmaceutical sector.

Introduction: The Significance of Heterocyclic Carboxylic Acids in Drug Development

Heterocyclic carboxylic acids are a cornerstone of modern medicinal chemistry, serving as crucial building blocks in the synthesis of a wide array of therapeutic agents.[3][4] Their unique structural and electronic properties allow them to interact with biological targets with high specificity and affinity. 4-Methylpyridazine-3-carboxylic acid, in particular, is a vital precursor for various pharmacologically active molecules. The hydrochloride salt form is often preferred in pharmaceutical development due to its improved stability and solubility.

The scalable and controlled synthesis of this intermediate under GMP conditions is paramount to ensure the safety, efficacy, and quality of the final drug product.[2][5] This application note addresses this need by presenting a well-validated and scalable synthetic route.

Strategic Synthesis Pathway: From Nitrile to Carboxylic Acid

The chosen synthetic route for 4-Methylpyridazine-3-carboxylic acid involves the hydrolysis of the corresponding nitrile, 4-methyl-3-cyanopyridazine. This method is selected for its efficiency, scalability, and the commercial availability of the starting material. The overall transformation is a two-step process: the hydrolysis of the nitrile to the carboxylic acid, followed by the formation of the hydrochloride salt.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="4-Methyl-3-cyanopyridazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-Methylpyridazine-3-carboxylic acid"]; Final_Product [label="4-Methylpyridazine-3-carboxylic acid HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Acid or Base Hydrolysis\n(e.g., HCl or NaOH)"]; Intermediate -> Final_Product [label="HCl in appropriate solvent\n(e.g., Isopropanol)"]; } dot Caption: Synthetic workflow for 4-Methylpyridazine-3-carboxylic acid HCl.

Step 1: Hydrolysis of 4-Methyl-3-cyanopyridazine

The conversion of a nitrile to a carboxylic acid can be achieved under either acidic or alkaline conditions.[6][7] For this process, acidic hydrolysis is often preferred in a pharmaceutical setting to minimize the potential for side reactions and to facilitate a cleaner work-up.

Causality of Experimental Choices:

-

Reagent Selection: Concentrated hydrochloric acid is chosen as the hydrolyzing agent. It serves as both the catalyst and the source of water for the reaction. Its use also directly leads to the desired hydrochloride salt of the ammonium byproduct, which can be easily separated.

-

Solvent: The reaction is typically carried out in an aqueous medium, often with a co-solvent like ethanol to improve the solubility of the starting nitrile.

-

Temperature and Reaction Time: The hydrolysis is conducted at an elevated temperature (reflux) to ensure a reasonable reaction rate. The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the point of completion and minimize the formation of impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methylpyridazine-3-carboxylic acid

Materials:

-

4-Methyl-3-cyanopyridazine

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and temperature probe, charge 4-methyl-3-cyanopyridazine and a 6M solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the solution to approximately 3-4 with a 50% (w/w) sodium hydroxide solution. The product will precipitate out of the solution.

-

Filter the solid product and wash with cold deionized water to remove inorganic salts.

-

Dry the crude product under vacuum at 50-60 °C to a constant weight.

Protocol 2: Formation of 4-Methylpyridazine-3-carboxylic acid HCl

Materials:

-

Crude 4-Methylpyridazine-3-carboxylic acid

-

Isopropanol (IPA)

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

Procedure:

-

Suspend the crude 4-Methylpyridazine-3-carboxylic acid in isopropanol in a clean, dry reaction vessel.

-

Heat the suspension to 50-60 °C with stirring.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the mixture.

-

Stir the mixture at 50-60 °C for 1-2 hours.

-

Cool the mixture to 0-5 °C and hold for at least 2 hours to ensure complete crystallization.

-

Filter the solid product, wash with cold isopropanol, and dry under vacuum at 60-70 °C to a constant weight.

Quality Control and In-Process Checks

A robust quality control strategy is essential for ensuring the final product meets the required specifications for pharmaceutical use.[8][9][10] This involves a combination of in-process controls and final product testing.

dot graph "Quality_Control_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Raw Material Testing\n(4-Methyl-3-cyanopyridazine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IPC1 [label="In-Process Control 1:\nReaction Monitoring (HPLC)"]; IPC2 [label="In-Process Control 2:\npH Adjustment"]; Intermediate_Testing [label="Crude Product Analysis\n(Purity by HPLC)"]; IPC3 [label="In-Process Control 3:\nCrystallization Monitoring"]; Final_Product_Testing [label="Final Product Release Testing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> IPC1; IPC1 -> IPC2; IPC2 -> Intermediate_Testing; Intermediate_Testing -> IPC3; IPC3 -> Final_Product_Testing; } dot Caption: Logical flow of the quality control process.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the starting material, monitor reaction progress, and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the salt form.

-

Karl Fischer Titration: To determine the water content.

-

Loss on Drying (LOD): To determine the amount of volatile matter.

-

Residue on Ignition (ROI) / Sulfated Ash: To determine the inorganic impurity content.

Data Presentation: Typical Specifications

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identification | Conforms to the reference standard | ¹H NMR, FTIR |

| Purity (HPLC) | ≥ 99.0% | HPLC |

| Any single impurity | ≤ 0.1% | HPLC |

| Total impurities | ≤ 0.5% | HPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |

GMP Compliance and Process Scalability

The described protocol is designed with scalability and GMP compliance in mind.[1][11]

-

Documentation: All steps, including raw material handling, synthesis, purification, and analysis, must be thoroughly documented in batch manufacturing records.[11]

-

Equipment: All equipment should be properly cleaned, maintained, and calibrated.[2]

-

Materials Management: Raw materials should be sourced from qualified vendors and tested for identity and purity before use.[11]

-

Process Validation: The process should be validated to ensure it consistently produces a product of the required quality.

Scalability Considerations:

-

Heat Transfer: As the batch size increases, efficient heat transfer becomes critical, especially during the exothermic pH adjustment step. The use of a jacketed reactor with controlled heating and cooling is essential.

-

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. The stirrer speed and impeller design should be optimized for the larger scale.

-

Filtration and Drying: The filtration and drying equipment must be appropriately sized to handle the larger volume of product.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 4-Methylpyridazine-3-carboxylic acid HCl, a key pharmaceutical intermediate. By adhering to the principles of GMP and implementing robust in-process and final product quality control, researchers and manufacturers can confidently produce this compound to the high standards required for drug development and commercialization. The detailed explanation of the causality behind experimental choices and the inclusion of comprehensive analytical methods provide a solid foundation for successful implementation and process optimization.

References

- Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs. (2026, February 13).

- Good Manufacturing Practices (GMP) for APIs - The Pharma Master. (2024, May 26).

- ICH Q7 GMP Regulation for Pharma: The Definitive Guide - ComplianceQuest. (2025, March 18).

- GMPs for APIs: “How to do” document - APIC (CEFIC).

- FDA's Guidelines for GMP Of API - Dalton Pharma Services.

- Carboxylic Acid in Pharmaceutical Synthesis: Future Trends - Patsnap Eureka. (2025, July 31).

- 4-Methylpyridazine-3-carboxylic acid | 25247-28-3 - Sigma-Aldrich.

- CAS 25247-28-3 | 4-methylpyridazine-3-carboxylic acid - Synblock.

- 4-Methylpyridine-3-carboxylic acid 97 3222-50-2 - Sigma-Aldrich.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF - ResearchGate.

- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.

- 4-Methylpyridine-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals.

- Best Practices for Quality Control in Pharmaceuticals. (2025, July 21).

- 4-Methylpyridazine-3-carboxylic acid | 25247-28-3 - J&K Scientific.

- A Comparative Guide to 3-Methylpyridine-4-carboxylic Acid N-Oxide Analogs in Preclinical Research - Benchchem.

- EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl ... - Google Patents.

- Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025, September 1).

- 4-Methylpyridine-3-carboxylic acid | CAS 3222-50-2 | SCBT - Santa Cruz Biotechnology.

- A Deep Dive into Quality Control in the Pharmaceutical Industry - DES Pharma. (2026, January 23).

-

Synthesis of[1][2][12]triazolo[4,3-b]pyridazine-3-carboxylic acids - ResearchGate. (2025, August 9). Retrieved from

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.

- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22).

- Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal.

- 9 - Organic Syntheses Procedure.

- Synthesizing 4-methylpyridine - Powered by XMB 1.9.11 - Sciencemadness.org. (2023, April 11).

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

Sources

- 1. intuitionlabs.ai [intuitionlabs.ai]

- 2. thepharmamaster.com [thepharmamaster.com]

- 3. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. dalton.com [dalton.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. qualityfwd.com [qualityfwd.com]

- 9. biotech-spain.com [biotech-spain.com]

- 10. despharmaconsulting.com [despharmaconsulting.com]

- 11. compliancequest.com [compliancequest.com]

- 12. apic.cefic.org [apic.cefic.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpyridazine-3-carboxylic acid HCl

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylpyridazine-3-carboxylic acid HCl. As a key intermediate in various pharmaceutical and agrochemical research endeavors, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The advice herein is grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Introduction to Synthetic Strategies

The synthesis of 4-Methylpyridazine-3-carboxylic acid can primarily be approached via two main routes: the oxidation of a methyl group from a suitable precursor, and the hydrolysis of a nitrile functionality. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. This guide will cover both methodologies, focusing on practical aspects of yield improvement and troubleshooting.

Route 1: Oxidation of 3,4-Dimethylpyridazine

This route involves the selective oxidation of the methyl group at the 3-position of 3,4-dimethylpyridazine. Strong oxidizing agents are typically employed for this transformation.

Experimental Protocol: Oxidation of 3,4-Dimethylpyridazine

-

Reaction Setup: To a solution of 3,4-dimethylpyridazine in a suitable solvent (e.g., water or a mixture of water and pyridine), add the oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite). Filter the reaction mixture to remove any inorganic precipitates (e.g., manganese dioxide).

-

Isolation: Acidify the filtrate with concentrated HCl to precipitate the product as its hydrochloride salt.

-

Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Troubleshooting Guide: Oxidation Route

| Observed Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Add the oxidizing agent in smaller portions to maintain its concentration. |

| Over-oxidation to pyridazine-3,4-dicarboxylic acid. | - Use a milder oxidizing agent or a stoichiometric amount of the strong oxidant. - Carefully control the reaction temperature, avoiding excessive heating. | |

| Product loss during work-up. | - Ensure complete precipitation by adjusting the pH carefully. - Minimize the volume of washing solvent. | |

| Incomplete Reaction | Insufficient amount of oxidizing agent. | - Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents). |

| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. | |

| Formation of Side Products | Oxidation of the methyl group at the 4-position. | - This is a common challenge due to the similar reactivity of the two methyl groups. Consider a different synthetic route if selectivity is a major issue. |

| Ring opening under harsh conditions. | - Avoid excessively high temperatures and prolonged reaction times. | |

| Difficult Purification | Contamination with inorganic salts. | - Ensure thorough washing of the crude product. - Consider a pre-purification step like extraction before precipitation. |

| Presence of unreacted starting material. | - Optimize the reaction conditions to drive the reaction to completion. - Recrystallization can help in separating the product from the starting material. |

Frequently Asked Questions (FAQs): Oxidation Route

Q1: What is the best oxidizing agent for this reaction?

A1: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for converting alkyl groups on aromatic rings to carboxylic acids. However, controlling the stoichiometry and reaction conditions is crucial to avoid over-oxidation. Other oxidants like selenium dioxide (SeO₂) might offer better selectivity for the methyl group at the 3-position due to electronic effects of the pyridazine ring, though this may require more specialized handling.

Q2: How can I improve the selectivity of the oxidation towards the 3-methyl group?

A2: Achieving high selectivity can be challenging. The electronic properties of the pyridazine ring make both methyl groups susceptible to oxidation. One potential strategy is to utilize a bulky oxidizing agent that may show some steric preference. Alternatively, a different synthetic approach, such as the hydrolysis of 4-methyl-3-cyanopyridazine, might be more suitable if high selectivity is required.

Q3: My final product is a dark color. How can I decolorize it?

A3: The dark color can be due to residual manganese dioxide or other impurities. During work-up, ensure the complete quenching of excess permanganate. Treatment of the solution with activated carbon before the final precipitation or during recrystallization can effectively remove colored impurities.

Route 2: Hydrolysis of 4-Methyl-3-cyanopyridazine

This method involves the conversion of a nitrile group at the 3-position of the pyridazine ring to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of 4-Methyl-3-cyanopyridazine

-

Reaction Setup: Reflux a solution of 4-methyl-3-cyanopyridazine in an aqueous acidic (e.g., concentrated HCl) or basic (e.g., aqueous NaOH) solution.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or HPLC.

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture and collect the precipitated product (4-Methylpyridazine-3-carboxylic acid HCl) by filtration.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl to precipitate the product as its hydrochloride salt.

-

Purification: Wash the collected solid with a small amount of cold water and dry. Recrystallization can be performed if necessary.

Troubleshooting Guide: Hydrolysis Route

| Observed Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete hydrolysis. | - Increase the reaction time or the concentration of the acid/base. - Increase the reaction temperature. |

| Formation of the intermediate amide. | - Prolong the reaction time or use more forcing conditions (higher temperature or more concentrated acid/base) to drive the hydrolysis to the carboxylic acid. | |

| Decarboxylation of the product. | - Avoid excessively high temperatures, especially under acidic conditions. | |

| Incomplete Reaction | Insufficient hydrolysis agent. | - Use a sufficient excess of the acid or base solution. |

| Poor solubility of the starting material. | - Consider using a co-solvent (e.g., ethanol) to improve solubility. | |

| Formation of the Amide Intermediate | Insufficient reaction time or temperature. | - As mentioned, prolong the reaction time and/or increase the temperature. |

| Milder reaction conditions. | - While milder conditions might favor amide formation, for the carboxylic acid, more stringent conditions are necessary. | |

| Product is difficult to precipitate | Product is soluble in the reaction mixture. | - Concentrate the reaction mixture before precipitation. - Add a co-solvent in which the product is less soluble. |

Frequently Asked questions (FAQs): Hydrolysis Route

Q1: Is acidic or basic hydrolysis better for this synthesis?

A1: Both methods can be effective. Acidic hydrolysis with concentrated HCl has the advantage of directly yielding the desired hydrochloride salt. Basic hydrolysis is often faster, but requires a separate acidification step for product precipitation. The choice may depend on the stability of the starting material and product under the respective conditions.

Q2: I isolated the amide as the main product. How can I convert it to the carboxylic acid?

A2: You can subject the isolated 4-methylpyridazine-3-carboxamide to the same hydrolysis conditions (acidic or basic) to complete the conversion to the carboxylic acid. It is often more efficient to optimize the initial hydrolysis to proceed directly to the carboxylic acid.

Q3: Can I use microwave irradiation to speed up the hydrolysis?

A3: Yes, microwave-assisted synthesis can significantly reduce the reaction time for nitrile hydrolysis. It is advisable to start with small-scale experiments to optimize the temperature and time, as the high energy input can also promote side reactions if not carefully controlled.

General Purification and Characterization

Purification of 4-Methylpyridazine-3-carboxylic acid HCl

Recrystallization is the most common method for purifying the final product. A mixed solvent system, such as ethanol/water or methanol/diethyl ether, is often effective. The choice of solvent should be based on the solubility of the product and impurities.

General Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble.

-

If necessary, add a hot, less-polar co-solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of 4-Methylpyridazine-3-carboxylic acid HCl should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Melting Point: As a preliminary indicator of purity.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two main synthetic routes discussed.

Caption: Synthetic routes to 4-Methylpyridazine-3-carboxylic acid HCl.

Troubleshooting Logic Flow

When encountering issues with the synthesis, a systematic approach to troubleshooting is essential. The following diagram outlines a general workflow.

Caption: A logical workflow for troubleshooting synthesis issues.

References

- While specific literature for the synthesis of 4-Methylpyridazine-3-carboxylic acid HCl is not readily available in comprehensive detail, the principles outlined in this guide are based on established organic chemistry textbooks and analogous transformations reported in the literature for pyridazine and related heterocyclic systems. For general methodologies on oxidation and hydrolysis, please refer to standard organic chemistry texts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.